molecular formula C13H16N4O6 B15212179 2-Acetonylinosine

2-Acetonylinosine

Cat. No.: B15212179
M. Wt: 324.29 g/mol
InChI Key: WFWFSJDHDNUZFU-ZRFIDHNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetonylinosine is a derivative of inosine, a purine nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetonyl group attached to the inosine molecule. Inosine itself is known for its neuroprotective, immunomodulatory, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetonylinosine typically involves the modification of inosine through the introduction of an acetonyl group. This can be achieved via several synthetic routes, including:

    Direct Alkylation: Inosine can be directly alkylated using acetonyl halides under basic conditions.

    Oxidative Coupling: Another method involves the oxidative coupling of inosine with acetone derivatives in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions: 2-Acetonylinosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetonyl group to an alcohol.

    Substitution: The acetonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-Acetonylinosine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Acetonylinosine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Inosine: The parent compound, known for its neuroprotective and immunomodulatory properties.

    Adenosine: Another purine nucleoside with similar biological activities.

    Guanosine: A related nucleoside with distinct but overlapping functions.

Uniqueness: 2-Acetonylinosine stands out due to the presence of the acetonyl group, which imparts unique chemical reactivity and biological activity. This modification can enhance its therapeutic potential and broaden its range of applications compared to its parent compound and other similar nucleosides .

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-oxopropyl)-1H-purin-6-one

InChI

InChI=1S/C13H16N4O6/c1-5(19)2-7-15-11-8(12(22)16-7)14-4-17(11)13-10(21)9(20)6(3-18)23-13/h4,6,9-10,13,18,20-21H,2-3H2,1H3,(H,15,16,22)/t6-,9-,10-,13-/m1/s1

InChI Key

WFWFSJDHDNUZFU-ZRFIDHNTSA-N

Isomeric SMILES

CC(=O)CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(=O)CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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